3-(1-Isopropyl-1h-imidazol-2-yl)aniline
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Overview
Description
3-(1-Isopropyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an isopropyl group and an aniline moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions is a common approach in large-scale synthesis . Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isopropyl-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is frequently employed.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce primary amines .
Scientific Research Applications
3-(1-Isopropyl-1h-imidazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring plays a crucial role in this interaction due to its ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound with a simpler structure.
2-Methylimidazole: A methyl-substituted derivative.
4-Nitroimidazole: Contains a nitro group, enhancing its reactivity.
Uniqueness
3-(1-Isopropyl-1h-imidazol-2-yl)aniline is unique due to the presence of both an isopropyl group and an aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1-propan-2-ylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-7-6-14-12(15)10-4-3-5-11(13)8-10/h3-9H,13H2,1-2H3 |
InChI Key |
JOUAXBQBBSSOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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